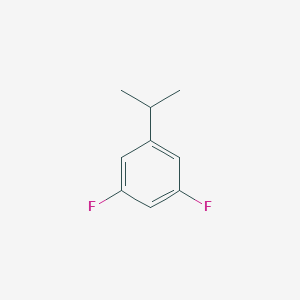
1,3-Difluoro-5-Isopropyl-Benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-5-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and an isopropyl group is attached at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-difluorobenzene with an isopropylating agent. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In industrial settings, the production of 1,3-difluoro-5-(propan-2-yl)benzene often involves large-scale fluorination processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions
1,3-Difluoro-5-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of compounds with different functional groups replacing fluorine.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons or other reduced derivatives.
科学研究应用
1,3-Difluoro-5-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-difluoro-5-(propan-2-yl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in diverse chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate biological pathways and lead to desired effects in medicinal and industrial applications.
相似化合物的比较
Similar Compounds
1,3-Difluorobenzene: Lacks the isopropyl group, making it less sterically hindered.
1,4-Difluoro-2-(propan-2-yl)benzene: Has a different substitution pattern, affecting its chemical properties.
1,3-Dichloro-5-(propan-2-yl)benzene: Chlorine atoms instead of fluorine, leading to different reactivity.
Uniqueness
1,3-Difluoro-5-(propan-2-yl)benzene is unique due to the combination of fluorine atoms and the isopropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
117358-53-9 |
|---|---|
分子式 |
C9H10F2 |
分子量 |
156.17 g/mol |
IUPAC 名称 |
1,3-difluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
InChI 键 |
DBJPSXMQULNSML-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1)F)F |
规范 SMILES |
CC(C)C1=CC(=CC(=C1)F)F |
同义词 |
Benzene, 1,3-difluoro-5-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















